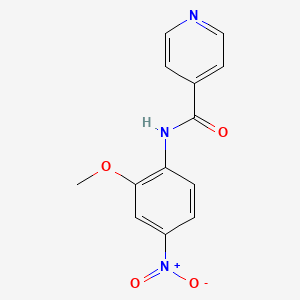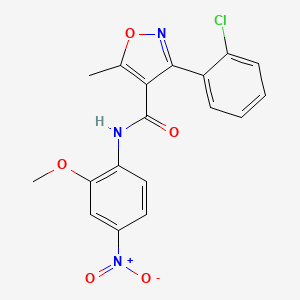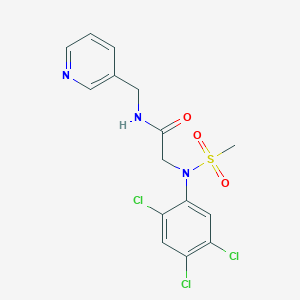
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione, also known as FBMT, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been found to increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in glucose metabolism.
Advantages and Limitations for Lab Experiments
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has shown promising results in scientific research, and there are several future directions that could be pursued. One potential direction is to further investigate the anti-inflammatory and anti-cancer properties of this compound, particularly in vivo. Another direction is to explore the potential of this compound as a drug candidate for the treatment of diabetes. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties.
Synthesis Methods
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the condensation of 4-fluorobenzaldehyde and 4-methoxybenzylamine followed by cyclization with thiosemicarbazide. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine in the presence of ammonium acetate, followed by cyclization with thiosemicarbazide. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have a beneficial effect on glucose metabolism, making it a potential drug candidate for the treatment of diabetes.
properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-14-8-6-13(7-9-14)19-16(20)15(23-17(19)21)10-11-2-4-12(18)5-3-11/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHTUCBCYIXGHF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indole-3-carboxylate](/img/structure/B5005205.png)

![4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine](/img/structure/B5005225.png)
![3-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5005238.png)

![6-(3,5-dimethoxybenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5005258.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B5005259.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5005270.png)
![3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide](/img/structure/B5005278.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5005305.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5005317.png)
![4-methoxy-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5005325.png)
![2,4-dichloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5005326.png)